N-Benzyl-2-ethylbutan-1-imine N-oxide
CAS No.: 823817-63-6
Cat. No.: VC19048619
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823817-63-6 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | N-benzyl-2-ethylbutan-1-imine oxide |
| Standard InChI | InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3 |
| Standard InChI Key | MXQNRHCAQYQRQU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C=[N+](CC1=CC=CC=C1)[O-] |
Introduction
Structural Characteristics
Molecular Architecture
N-Benzyl-2-ethylbutan-1-imine N-oxide consists of:
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A branched aliphatic chain (2-ethylbutan-1-imine) providing steric bulk.
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A benzyl group attached to the nitrogen atom, contributing aromatic π-system interactions.
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An N-oxide functional group (N⁺–O⁻), which introduces polarity and hydrogen-bonding capacity .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO | |
| Molecular Weight | 205.30 g/mol | |
| SMILES | CCC(CC)C=N+[O⁻] | |
| Topological Polar Surface Area | 28.8 Ų | |
| XLogP3-AA | 2.7 |
The N⁺–O⁻ bond (bond order ~1.1–1.3) exhibits partial double-bond character due to oxygen-to-nitrogen backdonation, stabilizing the zwitterionic form .
Synthesis and Optimization
Oxidation of Parent Amine
The most common route involves oxidizing N-benzyl-2-ethylbutan-1-imine using:
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Hydrogen Peroxide (H₂O₂):
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Peracids (e.g., mCPBA):
Comparative Synthesis Data:
| Oxidant | Temp (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| H₂O₂/MnTPP | 70 | 8 | 82 | High |
| mCPBA | 25 | 3 | 89 | Moderate |
Physical and Chemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .
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Stability: Stable at room temperature but prone to decomposition above 150°C or under strong acidic/basic conditions .
Spectroscopic Data
Chemical Reactivity
Reduction to Parent Amine
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Agents: Zn/HCl, NaBH₄, or catalytic hydrogenation (Pd/C).
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Mechanism: Cleavage of the N–O bond to regenerate N-benzyl-2-ethylbutan-1-imine .
Participation in Cycloadditions
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Example: Reacts with dienophiles in Diels-Alder reactions, leveraging the electron-deficient N-oxide moiety .
Rearrangement Reactions
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